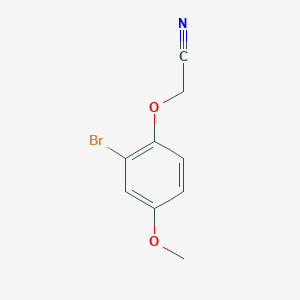

2-(2-Bromo-4-methoxyphenoxy)acetonitrile

Beschreibung

Structural Classification within Organic Chemistry

From a structural standpoint, 2-(2-Bromo-4-methoxyphenoxy)acetonitrile is classified based on the functional groups it contains. It is an aryl ether , characterized by an oxygen atom connected to an aromatic ring and an alkyl group. mdpi.com Specifically, it is a phenoxyacetonitrile (B46853) , indicating a phenoxy group attached to an acetonitrile (B52724) moiety. cymitquimica.com

Academic Significance of Phenoxyacetonitriles and Halogenated Aromatic Ethers

The academic significance of molecules within the phenoxyacetonitrile class is largely tied to their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The phenoxyacetonitrile framework is a versatile scaffold that allows for various chemical modifications. Derivatives have been explored for their potential as anti-inflammatory agents and have shown activity against certain cancer cell lines. In the field of agrochemicals, this structural motif serves as a precursor for developing herbicides.

Halogenated aromatic ethers are also of considerable interest in multiple scientific domains. In medicinal chemistry, the incorporation of halogen atoms into drug candidates is a common strategy to enhance pharmacological properties such as membrane permeability and metabolic stability. researchgate.net Halogenated ethers, in particular, have well-established applications, with many modern inhaled anesthetics belonging to this class of compounds. sinocurechem.com They also play a role in materials science, where they are used to improve the fire resistance and thermal stability of polymers. sinocurechem.com The study of halogen bonds, a type of noncovalent interaction involving halogen atoms, is a growing area of research, with ethers being recognized as important partners in these interactions, which can be crucial for molecular recognition in biological systems and drug design. acs.org

Overview of Current Research Landscape Pertaining to Nitrile, Bromo, and Aryl Ether Moieties

The current research landscape for the functional moieties present in this compound is active and diverse. Each group contributes unique properties and reactivity, making them subjects of ongoing investigation in organic synthesis, medicinal chemistry, and materials science.

The nitrile group is a highly versatile functional group in organic chemistry. It serves as a valuable precursor for a wide range of other functional groups, including amines, amides, and carboxylic acids. In medicinal chemistry, the nitrile moiety is found in numerous approved drugs, where it can contribute to improved binding affinity with biological targets and enhanced pharmacokinetic profiles. researchgate.net Current research focuses on developing novel and more sustainable methods for nitrile synthesis, such as catalytic and electrochemical approaches, and exploring their use in advanced materials. acs.org

The bromo moiety on an aromatic ring makes the compound a bromoarene, a critical building block in modern organic synthesis. Aryl bromides are widely used as precursors in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This makes them indispensable for constructing complex molecular architectures. The presence of a bromine atom can also significantly influence a molecule's physical and biological properties, and it is often strategically incorporated during drug development to modulate activity. researchgate.net Ongoing research continues to explore new and more efficient methods for the regioselective bromination of aromatic compounds.

The aryl ether linkage is a common structural motif in a vast array of natural products, pharmaceuticals, and polymers. These linkages are generally stable, which can be advantageous in many applications. A significant area of current research is the development of new catalytic methods for the synthesis of aryl ethers. Conversely, the selective cleavage of the robust aryl ether C-O bond is another major research focus, particularly for the degradation of lignin (B12514952)—a complex polymer rich in aryl ether linkages—to produce valuable aromatic chemicals.

| Moiety | Key Research Roles & Significance |

| Nitrile | Versatile synthetic intermediate; precursor to amines, amides, etc. ; key pharmacophore in drug discovery for enhanced binding and pharmacokinetics. researchgate.net; component in advanced materials. acs.org |

| Bromo | Precursor in cross-coupling reactions (e.g., Suzuki, Heck).; used to modulate biological activity and physical properties in medicinal chemistry. researchgate.net; important intermediate for agrochemicals and pharmaceuticals. |

| Aryl Ether | Structural core in many natural products and pharmaceuticals.; fundamental linkage in polymers like PEEK and PPE.; research focus on novel catalytic synthesis and selective cleavage for biomass valorization. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromo-4-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-7-2-3-9(8(10)6-7)13-5-4-11/h2-3,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHPYIIMQBZJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627578 | |

| Record name | (2-Bromo-4-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951918-37-9 | |

| Record name | (2-Bromo-4-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromo 4 Methoxyphenoxy Acetonitrile and Its Analogs

Strategies for the Construction of the Acetonitrile (B52724) Moiety

The formation of the acetonitrile moiety is a critical step in the synthesis of the target compound and its analogs. This can be achieved by either introducing a cyano group (-CN) onto an aromatic precursor or by transforming an existing functional group into a nitrile.

Direct Cyanation Approaches to Aryl Nitriles

Direct cyanation involves the introduction of a cyano group onto an aryl substrate. These methods are fundamental in synthetic organic chemistry for creating a versatile functional group that serves as a key intermediate for pharmaceuticals, agrochemicals, and materials. numberanalytics.comresearchgate.net

Historically significant and widely used, conventional cyano-transfer reactions provide robust pathways to aryl nitriles.

Sandmeyer Reaction : Discovered in 1884, the Sandmeyer reaction is a cornerstone for the synthesis of aryl nitriles from aryl amines. numberanalytics.commasterorganicchemistry.com The process involves the diazotization of a primary aromatic amine with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide (CuCN) catalyst to replace the diazonium group with a nitrile group. numberanalytics.combyjus.com The mechanism is believed to proceed through a single electron transfer from the copper catalyst to the diazonium salt, leading to the formation of an aryl radical. masterorganicchemistry.combyjus.com

Rosenmund-von Braun Reaction : This reaction facilitates the conversion of aryl halides to aryl nitriles using copper(I) cyanide, typically at elevated temperatures in a polar, high-boiling solvent like DMF or pyridine. organic-chemistry.orgwikipedia.orgnumberanalytics.com The reaction was first reported by Karl Wilhelm Rosenmund and Erich von Braun and has been a significant method for introducing the nitrile functionality. numberanalytics.com While effective, the classic Rosenmund-von Braun reaction often requires harsh conditions and an excess of copper cyanide, which can complicate product purification. numberanalytics.comorganic-chemistry.org Modern modifications have been developed to allow for milder, catalytic versions of this transformation. organic-chemistry.org

| Reaction | Starting Material | Key Reagents | Catalyst | Typical Product |

| Sandmeyer | Aryl Amine | NaNO₂, Acid | CuCN | Aryl Nitrile |

| Rosenmund-von Braun | Aryl Halide | CuCN | Stoichiometric CuCN | Aryl Nitrile |

In response to the toxicity of traditional cyanide reagents, significant research has focused on developing greener, more sustainable cyanation protocols.

A key advancement is the use of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as a non-toxic and stable cyanide source. researchgate.netsoran.edu.iqresearchgate.net This reagent is significantly less hazardous than simple alkali metal cyanides and has been successfully employed in various transition-metal-catalyzed reactions. researchgate.netresearchgate.net Palladium- and copper-catalyzed systems are commonly used to facilitate the cyanation of aryl halides and other substrates with K₄[Fe(CN)₆]. oup.comresearchgate.net

The development of nanocatalysts offers further environmental benefits, such as high catalytic activity, low catalyst loading, and the potential for catalyst recycling. For instance, a ZnO-supported palladium(0) nanoparticle catalyst has been shown to efficiently catalyze the cyanation of aryl bromides and activated aryl chlorides using K₄[Fe(CN)₆]. researchgate.net This heterogeneous system avoids the need for ligands and additives, simplifying the reaction setup and work-up procedures. researchgate.net Other approaches focus on using non-metallic, organic cyano-group sources to circumvent the issues associated with metal cyanides, such as the formation of metal waste and catalyst poisoning. nih.gov

| Catalyst System | Cyanide Source | Substrate | Key Advantages |

| Pd/C | K₄[Fe(CN)₆] | Aryl Halides | Low toxicity, heterogeneous catalyst |

| ZnO-supported Pd NPs | K₄[Fe(CN)₆] | Aryl Bromides/Chlorides | Ligand-free, recyclable catalyst, low loading researchgate.net |

| CuI | K₄[Fe(CN)₆] | Aryl Iodides | Ligand-free, can be performed in water researchgate.net |

| NiI₂ / Visible Light | 1,4-dicyanobenzene | Aryl Halides | Photosensitizer-free, avoids hazardous cyanide salts organic-chemistry.org |

Conversion of Other Functional Groups to Nitriles

An alternative to direct cyanation is the transformation of pre-existing functional groups, such as aldehydes, into the nitrile moiety. This approach is particularly useful as it often involves readily available starting materials and avoids the direct handling of highly toxic cyanide reagents.

The direct conversion of aldehydes to nitriles is an attractive synthetic strategy. Green chemistry principles have driven the development of methods that utilize environmentally friendly media like water or solid supports like silica (B1680970) gel.

On Silica Gel : A facile, solvent-free methodology has been developed for the one-pot synthesis of nitriles from corresponding aldehydes using hydroxylamine (B1172632) hydrochloride on a silica-gel support. ajgreenchem.comajgreenchem.comnlai.ir The reaction is typically carried out by grinding the aldehyde, hydroxylamine hydrochloride, and silica gel together and then heating the mixture. ajgreenchem.com This protocol is effective for both aromatic and aliphatic aldehydes, tolerates a wide range of functional groups, and features a simple work-up process. ajgreenchem.comajgreenchem.com

In Water : Aqueous media provide a green alternative to traditional organic solvents. Several methods have been reported for the aldehyde-to-nitrile conversion in water. One such method employs O-phenylhydroxylamine hydrochloride in a buffered aqueous solution to efficiently transform aldehydes into nitriles. nih.gov This system works well for both water-soluble and hydrophobic aldehyde substrates. nih.govresearchgate.net Another approach uses N-bromosuccinimide (NBS) and aqueous ammonia (B1221849) at mild conditions (0°C) to convert a variety of aldehydes, including aromatic, aliphatic, and heterocyclic variants, into their corresponding nitriles in high yields. nih.govresearchgate.net These water-based methods minimize the use of volatile and hazardous organic solvents, contributing to safer and more sustainable chemical synthesis. rsc.org

Table of Aldehyde-to-Nitrile Conversion Yields

| Aldehyde | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Vanillin | NH₂OH·HCl / Silica Gel, 83°C | 85 | ajgreenchem.com |

| 4-Chlorobenzaldehyde | NH₂OH·HCl / Silica Gel, 100°C | 92 | ajgreenchem.com |

| 4-Nitrobenzaldehyde | NH₂OH·HCl / Silica Gel, 100°C | 95 | ajgreenchem.com |

| 4-Hydroxy-3-methoxybenzaldehyde | O-phenylhydroxylamine·HCl / aq. buffer, 60°C | 99 | nih.gov |

| Cinnamaldehyde | O-phenylhydroxylamine·HCl / aq. buffer, 60°C | 63 | nih.gov |

Electrosynthesis represents a modern and sustainable approach to organic reactions, utilizing electrical current to drive chemical transformations. This method often proceeds under mild conditions without the need for stoichiometric chemical oxidants or reductants, minimizing waste generation.

One innovative electrochemical method involves the oxidative decarboxylation of α-imino-oxy acids to generate (hetero)aryl nitriles. rsc.orgrsc.org This catalyst-free protocol operates under ambient conditions and demonstrates a broad tolerance for various functional groups. rsc.org The reaction proceeds via the formation of an iminyl radical intermediate, which is then converted to the final nitrile product. rsc.org

Another strategy is the electrophotochemical metal-catalyzed decarboxylative cyanation of aliphatic carboxylic acids. beilstein-journals.org This approach combines anodic oxidation with visible light irradiation to facilitate radical decarboxylation, allowing for the synthesis of alkylnitriles under mild conditions without costly or highly toxic cyanating reagents. beilstein-journals.org While focused on alkylnitriles, the principles can be extended to precursors for arylacetonitriles. These electrochemical methods highlight a move towards greener and more efficient synthesis of nitrile-containing compounds. beilstein-journals.orgresearchgate.net

Formation of the Phenoxy Ether Linkage

The creation of the aryl ether bond is a critical step in the synthesis of 2-(2-Bromo-4-methoxyphenoxy)acetonitrile. This can be achieved through several established methods, most notably variations of nucleophilic substitution on the aromatic ring or on an aliphatic precursor.

Nucleophilic Aromatic Substitution (SNAr) with Phenolic Precursors

A prevalent and classical method for forming aryl ethers is the Williamson ether synthesis, which operates via an SN2 mechanism. youtube.comkhanacademy.orglibretexts.org In the context of synthesizing the target molecule's backbone, this typically involves the reaction of a phenoxide ion with an alkyl halide. For instance, the sodium or potassium salt of a substituted phenol (B47542) can act as a potent nucleophile, displacing a halide from an acetonitrile derivative like chloroacetonitrile (B46850) or bromoacetonitrile (B46782). francis-press.com

Alternatively, the reaction can be viewed through the lens of a Nucleophilic Aromatic Substitution (SNAr) mechanism, particularly for analogs where the aromatic ring is activated by electron-withdrawing groups and is attacked by an alkoxide nucleophile. masterorganicchemistry.comlibretexts.org

The success of aryl ether synthesis via nucleophilic substitution is highly dependent on the reaction conditions. The choice of base, solvent, and temperature plays a crucial role in maximizing yield and minimizing side reactions.

For the Williamson-type synthesis of phenoxyacetonitriles, a base is required to deprotonate the phenolic hydroxyl group, thereby generating the nucleophilic phenoxide. Weak bases such as potassium carbonate (K₂CO₃) are often sufficient for the more acidic phenols. francis-press.comresearchgate.net For less reactive systems, stronger bases like sodium hydride (NaH) may be employed. libretexts.org

The solvent choice is critical for SN2 and SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while not interfering with the nucleophile. chem-station.com Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. francis-press.comchem-station.comacsgcipr.org These solvents facilitate the substitution reaction, often allowing it to proceed at moderate temperatures.

| Phenolic Substrate | Alkylating/Arylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxyphenol (B1676288) | 4-Fluorobenzaldehyde | K₂CO₃ | DMSO | 140 °C, 30 min | High | researchgate.net |

| 2,4-Dihydroxyacetophenone | Iodomethane | Not specified | Not specified | Not specified | Forms 4-methoxy product | francis-press.com |

| Various Phenols | Fluorinated (Hetero)aromatics | KHMDS | DMF | 0 °C to rt, 16 h | Good to Excellent | |

| Alcohol | Primary Alkyl Halide | NaH | (Solvent) | Standard SN2 | General Method | libretexts.org |

The generally accepted mechanism for Nucleophilic Aromatic Substitution (SNAr) is a two-step addition-elimination process. libretexts.org In the first step, the nucleophile (e.g., a phenoxide) attacks the aromatic ring at the carbon atom bearing the leaving group. This attack is only feasible if the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions relative to the leaving group. masterorganicchemistry.comlibretexts.org This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

In the second, typically rapid, step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final ether product. researchgate.net

Recent computational and experimental studies, however, have provided evidence that some SNAr reactions may not proceed through a distinct Meisenheimer intermediate but rather via a concerted mechanism. nih.gov In a concerted pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur simultaneously in a single transition state. nih.govresearchgate.net Such concerted mechanisms are more likely when the reaction involves less stabilized anionic intermediates or good leaving groups (e.g., Cl, Br). nih.gov

Transition Metal-Catalyzed Arylation Reactions to Form Carbon-Oxygen Bonds

Beyond classical nucleophilic substitution, transition metal-catalyzed cross-coupling reactions have become powerful tools for the construction of C-O bonds in aryl ethers. These methods offer alternative pathways that can often proceed under milder conditions and with broader substrate scope.

Copper-catalyzed methods, such as the Ullmann condensation, have a long history in the formation of diaryl ethers. Modern variations of these reactions can couple aryl halides with alcohols or phenols. Similarly, palladium-catalyzed reactions, like the Buchwald-Hartwig amination, have been adapted for C-O coupling. These reactions typically involve the oxidative addition of an aryl halide to a low-valent metal center, followed by reaction with an alcohol or phenoxide and subsequent reductive elimination to form the ether product. researchgate.net

These catalytic systems are particularly valuable for synthesizing complex molecules and have been widely applied in the pharmaceutical industry. researchgate.netsemanticscholar.org While less common for simple structures, they represent a viable synthetic strategy for complex analogs of this compound.

Introduction of the Bromo-Substituent

The placement of the bromine atom on the aromatic ring is a key synthetic challenge that requires high regioselectivity. The synthetic strategy can either involve the bromination of a pre-formed phenoxyacetonitrile (B46853) intermediate or the bromination of a phenol precursor followed by etherification. The latter approach is often preferred to avoid potential side reactions and to control the regiochemical outcome. brainly.com For instance, brominating 4-methoxyphenol to form 2-bromo-4-methoxyphenol (B98834), followed by etherification, ensures the correct placement of the bromo substituent. brainly.comcram.com

Regioselective Aromatic Bromination Strategies

Achieving regioselectivity in the bromination of activated aromatic rings like phenols and anisole (B1667542) derivatives is crucial. Both the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. msu.edulibretexts.org In a substrate like 4-methoxyphenol, the para position relative to the hydroxyl group is occupied, and both groups will direct incoming electrophiles to the ortho positions.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated arenes. organic-chemistry.org It is a convenient and safer alternative to molecular bromine and can provide high selectivity under controlled conditions. The reaction is often carried out in solvents like acetonitrile, which can promote the desired electrophilic substitution while minimizing side reactions. nih.govresearchgate.net The selectivity of NBS bromination can be further enhanced by the use of catalysts or additives. For example, acidic conditions or the use of solid acid catalysts can increase the electrophilicity of the bromine and influence the regiochemical outcome. researchgate.net

The bromination of anisole (methoxybenzene) with Br₂ and a Lewis acid catalyst like FeBr₃ proceeds rapidly, yielding primarily the para-bromo isomer, with a smaller amount of the ortho-isomer. msu.edulibretexts.orgatlas.org For substrates with multiple activating groups, the outcome is determined by the combined directing effects and steric hindrance.

| Aromatic Substrate | Brominating Agent | Catalyst/Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| Anisole | Br₂ | FeBr₃ | Mainly para-bromoanisole, some ortho-isomer | msu.eduatlas.org |

| Activated Arenes | NBS | Acetonitrile | Highly para-selective (if vacant) | nih.govresearchgate.net |

| Activated Aromatics | NBS | Tetrabutylammonium bromide | Predominant para-selective monobromination | organic-chemistry.org |

| Aralkyl Ketones (activating groups) | NBS | Neutral Al₂O₃ / Acetonitrile | Nuclear bromination | nih.gov |

| Activated Aromatics | NBS | 1 M HCl / Acetone | High yields of nuclear bromination | researchgate.net |

Bromine Incorporation via Functional Group Transformations

While direct electrophilic bromination is the most common method for introducing bromine onto an activated aromatic ring, other strategies involving the transformation of pre-existing functional groups are also possible in organic synthesis. One of the most notable of these is the Sandmeyer reaction. This process involves the conversion of a primary aromatic amine (-NH₂) into a diazonium salt (-N₂⁺), which can then be displaced by a variety of nucleophiles, including bromide ions (typically from CuBr).

For a compound like this compound, a hypothetical pathway using this method would start from 2-(2-Amino-4-methoxyphenoxy)acetonitrile. The amino group would first be treated with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form the diazonium salt. Subsequent treatment with copper(I) bromide would replace the diazonium group with a bromine atom. While plausible, this multi-step route is often more complex and lower-yielding than direct bromination, especially when the aromatic ring is already activated towards EAS.

Integrated Synthetic Pathways for this compound

The synthesis of the target molecule can be approached through linear sequences or more integrated strategies like convergent synthesis and one-pot reactions to improve efficiency.

A convergent synthesis is often more efficient than a linear one for complex molecules. In this approach, different fragments of the target molecule are synthesized separately and then joined together in the final stages. For this compound, a highly logical convergent strategy involves the Williamson ether synthesis . masterorganicchemistry.comwikipedia.org

This pathway consists of two main stages:

Preparation of the Brominated Phenol: The first fragment, 2-Bromo-4-methoxyphenol, is prepared. chembk.comguidechem.com This is typically achieved by the direct electrophilic bromination of 4-methoxyphenol (mequinol). The hydroxyl and methoxy groups are both ortho-para directors, and since they are para to each other, they cooperatively direct the incoming bromine to the position ortho to the hydroxyl group (C2).

Ether Formation: The synthesized 2-Bromo-4-methoxyphenol is then coupled with a haloacetonitrile, such as chloroacetonitrile (ClCH₂CN) or bromoacetonitrile (BrCH₂CN). The reaction is carried out in the presence of a base (e.g., K₂CO₃, NaOH) which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This ion then displaces the halide from the acetonitrile derivative in an Sₙ2 reaction to form the final ether linkage. wikipedia.org

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, represent a highly efficient and environmentally friendly approach to chemical synthesis. frontiersin.org Such a process minimizes solvent waste, reduces purification steps, and can save significant time and resources.

A potential one-pot synthesis of this compound could be designed by combining the bromination and etherification steps. This sequence would begin with the bromination of 4-methoxyphenol in a suitable solvent. After the bromination is complete, the base and chloroacetonitrile would be added directly to the same reaction vessel. The base would neutralize the acidic byproducts of the bromination (e.g., HBr) and also deprotonate the 2-bromo-4-methoxyphenol intermediate, allowing the subsequent Williamson ether synthesis to proceed.

Reactivity and Reaction Mechanisms of 2 2 Bromo 4 Methoxyphenoxy Acetonitrile

Transformations Involving the Nitrile Group

The nitrile, or cyano, group (-C≡N) is a highly versatile functional group capable of undergoing a variety of transformations. These reactions are crucial for converting the nitrile into other important functional groups such as carboxylic acids, amines, and ketones.

Nucleophilic Additions to the Cyano Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. A prominent example of this reactivity is the addition of organometallic reagents, such as Grignard reagents. The addition of a Grignard reagent (R-MgX) to the nitrile results in the formation of an intermediate imine salt, which upon acidic hydrolysis, yields a ketone. This two-step process provides an effective method for the formation of a new carbon-carbon bond and the introduction of a carbonyl group.

For instance, the reaction of 2-(2-Bromo-4-methoxyphenoxy)acetonitrile with a Grignard reagent like methylmagnesium bromide would proceed through an initial nucleophilic attack of the methyl carbanion on the nitrile carbon. The subsequent hydrolysis of the resulting imine intermediate would yield the corresponding ketone.

Hydrolysis and Reduction Reactions of Nitriles

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds via the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Conversely, base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This process initially forms the salt of the carboxylic acid and ammonia (B1221849). Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid.

The nitrile group can also be reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. The reduction involves the addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the corresponding primary amine, 2-(2-Bromo-4-methoxyphenoxy)ethan-1-amine.

Carbon-Nitrogen Triple Bond Cleavage and Functionalization

Beyond simple hydrolysis and reduction, the carbon-nitrogen triple bond can be involved in more complex transformations leading to diverse functionalities. While specific examples for this compound are not extensively documented, related nitrile compounds can participate in various cyclization and addition reactions. These transformations often rely on the activation of the nitrile group by metal catalysts or strong acids, enabling the formation of heterocyclic systems or other functionalized products.

Reactions at the Aryl Bromide Position

The bromine atom attached to the aromatic ring provides a key site for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex biaryl systems and other substituted aromatic compounds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium catalysts are exceptionally effective in mediating the reaction between aryl halides and a wide range of coupling partners.

The Suzuki coupling reaction involves the cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryls and substituted aromatic compounds.

The Sonogashira coupling reaction couples the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. It is a highly reliable method for the synthesis of aryl alkynes. A notable example involves a domino intermolecular Sonogashira coupling of a closely related substrate, 2-(2-bromophenoxy)acetonitrile (B1272177), with terminal acetylenes, which then undergoes an intramolecular cyclization to form 2,3-disubstituted benzo[b]furans. nih.gov

| Entry | Aryl Bromide | Alkyne | Catalyst | Base | Solvent | Product |

| 1 | 2-(2-bromophenoxy)acetonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 2-(2-(Phenylethynyl)phenoxy)acetonitrile |

| 2 | 2-(2-bromophenoxy)acetonitrile | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 2-(2-(Hept-1-yn-1-yl)phenoxy)acetonitrile |

Table 1: Examples of Sonogashira Coupling with a 2-(2-bromophenoxy)acetonitrile derivative. nih.gov

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at one of the sp²-hybridized carbons of the alkene, leading to the formation of a substituted alkene.

| Entry | Aryl Bromide | Alkene | Catalyst | Base | Solvent | Product |

| 1 | 2-Bromo-4-methoxyanisole | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 4-Methoxy-2-styrylanisole |

| 2 | 2-Bromo-4-methoxyanisole | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | Ethyl (E)-3-(2-methoxy-5-methylphenyl)acrylate |

Table 2: Representative Heck Reactions with structurally similar aryl bromides.

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the design of the catalyst and the nature of the ligands coordinated to the palladium center. The ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.

For Sonogashira couplings , the catalyst system typically consists of a palladium(0) source, often generated in situ from a palladium(II) precursor, and a copper(I) salt as a co-catalyst. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used to stabilize the palladium catalyst. However, "copper-free" Sonogashira protocols have been developed, which often rely on more sophisticated palladium catalysts with specialized ligands to facilitate the reaction without the need for a copper co-catalyst.

In the Heck reaction , the choice of ligand can influence both the regioselectivity and stereoselectivity of the alkene insertion. Bidentate phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), and monodentate phosphines with specific steric and electronic properties are often used to control the outcome of the reaction. The nature of the base and the reaction temperature are also key parameters that need to be carefully controlled to achieve high yields and selectivity.

Mechanistic Investigations of Catalytic Cycles, including computational studies

While specific catalytic cycles involving this compound are not extensively detailed in the available literature, mechanistic insights can be drawn from computational studies on analogous SNAr reactions and related catalytic processes. edandersonchem.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling reaction pathways, identifying transition states, and calculating activation energies. researchgate.net

For similar aromatic systems, computational studies have elucidated the role of catalysts in lowering the energy barrier for nucleophilic attack. researchgate.net These investigations often reveal that the reaction proceeds via a bimolecular pathway, forming a stable intermediate complex. researchgate.net In the context of this compound, theoretical models would likely focus on how a catalyst interacts with the aromatic ring or the nucleophile to facilitate the displacement of the bromide ion. Computational analysis can also predict the electronic redistribution during the reaction, highlighting the stabilization of transition states by electron-withdrawing groups. researchgate.net Such studies provide a comprehensive understanding of the compound's reactivity in potential catalytic systems. edandersonchem.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of the bromide leaving group. masterorganicchemistry.com The reaction generally proceeds via a stepwise mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The formation of this intermediate is often the rate-determining step. masterorganicchemistry.com

A diverse range of nucleophiles can be employed in SNAr reactions with substrates of this nature. researchgate.net These include:

Amines: Both primary and secondary amines are common nucleophiles. nih.gov

Alkoxides and Phenoxides: Oxygen-based nucleophiles like methoxide (B1231860) or phenoxide ions can displace the halide.

Thiols and Thiolates: Sulfur nucleophiles are particularly effective due to their high nucleophilicity. chemrxiv.org

The general scheme for the SNAr reaction is depicted below:

Figure 1: General reaction scheme for SNAr on this compound with a generic nucleophile (Nu:).

Kinetic studies on analogous compounds, such as 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes, show that SNAr reactions can be catalyzed by a second molecule of the attacking amine nucleophile. nih.gov This base catalysis facilitates the deprotonation of the zwitterionic intermediate. rsc.org

Influence of Electronic and Steric Effects of Substituents (Methoxy, Phenoxyacetonitrile) on SNAr Reactivity

The rate and feasibility of SNAr reactions on this compound are significantly influenced by the electronic and steric properties of its substituents.

Electronic Effects:

Methoxy (B1213986) Group (-OCH₃): Located para to the bromine atom, the methoxy group is a strong electron-donating group through resonance (+R effect) but is electron-withdrawing through induction (-I effect). The resonance effect typically dominates, increasing electron density on the aromatic ring. This deactivates the ring towards nucleophilic attack, making the reaction slower compared to rings with electron-withdrawing groups.

Steric Effects:

The phenoxyacetonitrile (B46853) group at the ortho position creates significant steric hindrance around the reaction center (the carbon atom bonded to bromine). rsc.org This bulkiness can impede the approach of the nucleophile, thereby slowing down the rate of reaction. Studies on similar systems have shown that steric hindrance plays a crucial role, particularly in the formation of the reaction intermediate. rsc.orgnih.gov For instance, the reaction rate for N-methylaniline is significantly lower than for aniline (B41778) in similar SNAr reactions, a reduction attributed to increased steric hindrance. rsc.org

Competitive Reaction Pathways in Aromatic Substitution

Under certain conditions, particularly with strong bases, alternative reaction pathways can compete with the standard SNAr mechanism. For aryl halides, one of the most common competitive pathways is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate.

This pathway is favored by very strong bases (like NaNH₂ or organolithium reagents) and the absence of strong electron-withdrawing groups that would stabilize the Meisenheimer complex required for SNAr. In the case of this compound, a strong base could potentially abstract the proton ortho to the bromine atom (at position 3), followed by the elimination of bromide to form a benzyne intermediate. The subsequent addition of a nucleophile to the benzyne would yield a mixture of products.

However, the SNAr pathway is generally favored when the aromatic ring is sufficiently activated by electron-withdrawing groups and when moderate nucleophiles are used. masterorganicchemistry.com Given the electron-donating methoxy group in the substrate, SNAr reactions are less favorable, which might increase the possibility of other pathways under specific, highly basic conditions.

Reactivity of the Aryl Ether Linkage

The aryl ether linkage (-O-) in this compound is generally stable but can undergo specific reactions under certain conditions.

Cleavage Reactions of Ether Bonds

Aryl ether bonds are known for their chemical stability. Their cleavage typically requires harsh reaction conditions.

Acid-Catalyzed Cleavage: Acid-catalyzed cleavage is a common method for breaking ether bonds. nih.gov For aryl ethers, this usually involves strong protonating acids like HBr or HI at elevated temperatures. The reaction proceeds via an SN1 or SN2 mechanism. nih.gov In the context of the target molecule, the protonation of the ether oxygen would be the first step, followed by nucleophilic attack by a halide ion. Studies on lignin (B12514952) model compounds with α-O-4 aryl-ether linkages show that acid-catalyzed cleavage in solvents like ethanol (B145695) can occur at temperatures between 160-180°C. nih.govresearchgate.net The mechanism is often SN1 due to the formation of a stable carbocation intermediate. nih.gov

| Reagent | Conditions | Typical Products | Reference |

| HBr (conc.) | High Temperature | Phenol (B47542) and Alkyl Bromide | nih.gov |

| HI (conc.) | High Temperature | Phenol and Alkyl Iodide | nih.gov |

| H₂SO₄ / Ethanol | 160-180°C | Phenol and Alkoxylated Byproducts | nih.govresearchgate.net |

This is an interactive data table based on general aryl ether cleavage reactions.

Electrophilic and Radical Aromatic Substitutions on the Phenoxy Ring

The phenoxy ring, being part of an ether, is activated towards electrophilic aromatic substitution (EAS). The oxygen atom is an ortho, para-directing group due to its ability to donate electron density through resonance.

Electrophilic Aromatic Substitution (EAS): Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be directed to the positions ortho and para to the ether oxygen. However, the presence of other substituents on the molecule would lead to complex regiochemical outcomes and potential side reactions. The bromo-substituted ring is deactivated towards EAS, meaning electrophilic attack would preferentially occur on the phenoxyacetonitrile ring system if it were a simple phenoxy group. The specific reactivity would depend on the conditions used.

Radical Aromatic Substitution: Radical substitutions on aromatic rings are less common than electrophilic substitutions and typically require specific radical initiators. These reactions are less predictable in terms of regioselectivity compared to ionic reactions. There is limited specific information available for radical substitutions on this particular compound.

Rearrangement Reactions Involving Aryl Ethers

While specific studies on the rearrangement reactions of this compound are not extensively documented in publicly available literature, the presence of the aryl ether moiety suggests the potential for it to undergo classical rearrangement reactions characteristic of this class of compounds. The most notable of these is the Claisen rearrangement, a benthamopenarchives.combenthamopenarchives.com-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol upon heating.

For this compound to undergo a Claisen-type rearrangement, the acetonitrile group would need to be replaced by an allyl group, forming an allyl (2-bromo-4-methoxyphenyl) ether. In a hypothetical scenario involving such a derivative, the rearrangement would likely be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it. stackexchange.com In the case of an allyl (2-bromo-4-methoxyphenyl) ether, the methoxy group is strongly electron-donating through resonance, which would favor the rearrangement. Conversely, the bromine atom is an electron-withdrawing group by induction, which could have a modest retarding effect on the reaction rate. stackexchange.com

The regioselectivity of the Claisen rearrangement in substituted aryl ethers is dependent on the electronic properties of the substituents. researchgate.netchemrxiv.org For a meta-substituted allyl aryl ether, electron-donating groups tend to favor the migration of the allyl group to the position further away from the substituent, whereas electron-withdrawing groups favor migration to the closer ortho position. researchgate.netchemrxiv.org In the context of the hypothetical allyl (2-bromo-4-methoxyphenyl) ether, the methoxy group is para to the ether linkage, and the bromo group is ortho. The rearrangement would be expected to occur at the other ortho position (C6), which is sterically unhindered.

The general mechanism for a Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state.

Table 1: Hypothetical Claisen Rearrangement of Allyl (2-bromo-4-methoxyphenyl) ether

| Reactant | Conditions | Major Product | Influencing Factors |

| Allyl (2-bromo-4-methoxyphenyl) ether | Thermal | 2-Allyl-6-bromo-4-methoxyphenol | - Methoxy group: Electron-donating, activates the ring towards rearrangement. - Bromo group: Electron-withdrawing, may slightly decrease reaction rate. |

Regioselectivity and Stereoselectivity in Transformations of this compound

Regioselectivity

The regioselectivity of reactions involving this compound is primarily dictated by the directing effects of the substituents on the benzene (B151609) ring in electrophilic aromatic substitution reactions. The three substituents—bromo, methoxy, and cyanomethoxy—exert a combined influence on the position of attack by an incoming electrophile.

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The bromine atom (-Br) is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of the electron-donating resonance effect of its lone pairs. libretexts.org The cyanomethoxy group (-OCH₂CN) is generally considered to be electron-withdrawing due to the inductive effect of the nitrile group.

The directing effects of these substituents can be either cooperative or conflicting. In this compound, the methoxy group strongly directs to the ortho and para positions. The position para to the methoxy group is occupied by the cyanomethoxy group. The positions ortho to the methoxy group are C3 and C5. The C2 position is occupied by the bromine atom. The bromine atom also directs to its ortho and para positions. The position para to the bromine is C5, and the ortho positions are C1 and C3.

Considering the combined effects, the C5 position is activated by both the methoxy (para) and bromo (para) groups, making it a likely site for electrophilic attack. The C3 position is also activated by both the methoxy (ortho) and bromo (ortho) groups. However, steric hindrance from the adjacent bromine atom might disfavor substitution at C3 compared to C5. The strong activating effect of the methoxy group is likely to be the dominant factor in determining the regioselectivity.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Effect of -OCH₃ (at C4) | Directing Effect of -Br (at C2) | Directing Effect of -OCH₂CN (at C1) | Overall Predicted Reactivity |

| C3 | Ortho (activated) | Ortho (activated) | Meta | Likely, but sterically hindered |

| C5 | Para (activated) | Para (activated) | Meta | Most likely |

| C6 | Meta | Meta | Ortho (deactivated) | Unlikely |

Stereoselectivity

Stereoselectivity becomes a consideration in reactions where a new chiral center is formed. In the case of this compound, the molecule itself is achiral. Stereoselectivity could arise in reactions that introduce a new stereocenter.

For instance, if the nitrile group were to be reduced to a primary amine, and this amine subsequently reacted with an electrophile to form a new chiral center, the stereochemical outcome would depend on the reaction conditions and the nature of the reactants. The existing substituents on the aromatic ring are too distant to exert a significant stereodirecting effect on a reaction at the amine group.

Another possibility for introducing stereoselectivity would be through reactions at the methylene (B1212753) bridge of the cyanomethoxy group. For example, deprotonation of this position to form a carbanion, followed by reaction with an electrophile, could potentially create a chiral center. The stereoselectivity of such a reaction would be influenced by the steric bulk of the electrophile and any coordinating effects with the ether oxygen or the nitrile nitrogen.

Without specific examples of stereoselective reactions performed on this compound, the discussion of stereoselectivity remains theoretical. The potential for stereoselective transformations would depend on the specific reaction designed to create a new stereocenter.

Computational Chemistry and Theoretical Studies on 2 2 Bromo 4 Methoxyphenoxy Acetonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and properties of molecules like 2-(2-Bromo-4-methoxyphenoxy)acetonitrile. By approximating the many-body electronic Schrödinger equation, DFT can accurately predict molecular geometries, energies, and other properties at a manageable computational cost. Methodologies such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with basis sets like 6-311++G(d,p) are commonly employed for organic molecules containing halogens and heteroatoms, providing a reliable balance between accuracy and efficiency mdpi.comresearchgate.netresearchgate.net.

The electronic properties of this compound can be thoroughly analyzed using DFT. Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons researchgate.net. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity researchgate.netnih.gov. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenoxy ring, while the LUMO would likely be distributed across the aromatic ring and the electron-withdrawing acetonitrile (B52724) group.

Another valuable tool is the Molecular Electrostatic Potential (MESP) surface, which maps the electrostatic potential onto the electron density surface of the molecule. The MESP surface helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), predicting sites for intermolecular interactions and chemical reactions researchgate.nettci-thaijo.org. For this compound, negative potential would be expected around the oxygen and nitrogen atoms, while positive potential might be found near the hydrogen atoms.

From these fundamental calculations, various global reactivity descriptors can be derived, as shown in the table below.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to ionization potential; indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Related to electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

Quantum chemical calculations are instrumental in mapping the potential energy surface of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, DFT can elucidate detailed reaction mechanisms. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating the activation energy barrier.

This type of analysis is critical for understanding the regioselectivity and stereoselectivity of synthetic routes leading to this compound or its subsequent reactions. For instance, theoretical studies could clarify the mechanism of ether formation or the nucleophilic substitution of the bromine atom, providing insights that can be used to optimize reaction conditions for higher yields and fewer byproducts.

DFT calculations provide a reliable method for predicting various spectroscopic parameters, which can be used to confirm the identity and structure of this compound.

Vibrational Frequencies: Theoretical calculations of harmonic vibrational frequencies can be correlated with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. The calculated frequencies are often scaled by an empirical factor to better match experimental values. This analysis allows for the confident assignment of vibrational modes to specific functional groups, such as the C≡N stretch of the nitrile, the C-O-C stretches of the ether linkage, and various aromatic ring vibrations researchgate.net.

Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) researchgate.net. By calculating the magnetic shielding tensors for each nucleus and comparing them to a reference standard like tetramethylsilane (TMS), a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra and confirming the molecular structure mdpi.com.

| Parameter | Functional Group | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| FTIR Freq. (cm⁻¹) | C≡N Stretch | ~2250 cm⁻¹ | 2240-2260 cm⁻¹ |

| FTIR Freq. (cm⁻¹) | Aryl-O Stretch (Asym) | ~1250 cm⁻¹ | 1230-1270 cm⁻¹ |

| ¹H NMR Shift (ppm) | -OCH₃ | ~3.8 ppm | 3.7-3.9 ppm |

| ¹H NMR Shift (ppm) | -O-CH₂-CN | ~4.9 ppm | 4.8-5.0 ppm |

| ¹³C NMR Shift (ppm) | -CN | ~117 ppm | 115-120 ppm |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Molecular Design

QSAR and QSPR models are statistical tools that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. The quantum chemical descriptors calculated for this compound (e.g., HOMO/LUMO energies, dipole moment, MESP-derived charges) can serve as inputs for building such models.

By developing a QSAR/QSPR model based on a series of related phenoxy acetonitrile derivatives, it becomes possible to predict the activity or properties of new, unsynthesized compounds. This predictive capability is a cornerstone of modern molecular design, allowing for the in silico screening of virtual libraries of molecules to identify candidates with desired characteristics (e.g., enhanced biological activity, improved solubility) before committing resources to their synthesis and testing mdpi.com.

Machine Learning (ML) Applications in Reaction Prediction and Catalyst Design for related systems

Machine learning is increasingly being applied to complex chemical problems, including the prediction of reaction outcomes and the design of optimal catalysts. For chemical systems related to the synthesis of this compound, ML models can be trained on large datasets of known reactions.

These models can learn intricate relationships between reactants, reagents, catalysts, and the resulting products and yields. Advanced approaches, such as Δ-learning models, use ML to predict a correction to a lower-level quantum calculation, enabling the prediction of high-level properties like activation energies with the speed of a low-level method. rsc.org This accelerates the discovery of new synthetic routes and the optimization of reaction conditions, representing a powerful synergy between computational chemistry and artificial intelligence.

Advanced Research Applications and Future Directions for 2 2 Bromo 4 Methoxyphenoxy Acetonitrile

Strategic Building Block in Complex Chemical Synthesis

The molecular architecture of 2-(2-Bromo-4-methoxyphenoxy)acetonitrile makes it a versatile scaffold for organic synthesis. The presence of multiple reactive sites—the bromo substituent, the aromatic ring, and the nitrile group—allows for sequential and controlled chemical modifications.

The nitrile group in phenoxyacetonitrile (B46853) derivatives is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. Although specific examples utilizing This compound are not found in the literature, compounds with similar structures undergo reactions such as:

Cyclization Reactions: The nitrile group can participate in cyclization reactions with other reagents to form rings like pyrimidines, thiazoles, or imidazoles. The bromo and methoxy (B1213986) substituents on the phenyl ring would be carried into the final heterocyclic product, influencing its electronic properties and biological activity.

Multi-component Reactions: Acetonitrile (B52724) derivatives are often employed in one-pot, multi-component reactions to build complex molecular frameworks efficiently. The subject compound could theoretically be used in such reactions to generate libraries of novel heterocyclic compounds for screening purposes.

The "bromo-methoxy-phenoxy" motif is present in various biologically active molecules. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic modification of the molecule's structure to study structure-activity relationships (SAR).

Table 1: Potential Synthetic Transformations for Medicinal Chemistry

| Reaction Type | Reagent/Catalyst | Potential Product Motif |

| Suzuki Coupling | Aryl boronic acid / Pd catalyst | Bi-aryl ether |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | N-aryl ether |

| Sonogashira Coupling | Terminal alkyne / Pd, Cu catalyst | Alkynyl-aryl ether |

| Nitrile Hydrolysis | Acid or Base | Carboxylic acid derivative |

| Nitrile Reduction | Reducing agent (e.g., LiAlH4) | Primary amine derivative |

These transformations would allow chemists to synthesize a diverse range of analogs from the This compound starting material, enabling fundamental studies into how specific structural changes impact biological targets.

Exploration in Materials Science and Functional Molecule Design

The electronic and steric properties imparted by the halogen and methoxy groups suggest potential applications in materials science.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The bromine atom in This compound is a potential halogen bond donor. This property could be exploited in crystal engineering to control the assembly of molecules in the solid state, forming specific supramolecular structures like one-dimensional chains or two-dimensional sheets. These ordered arrangements are crucial for developing materials with tailored properties.

The introduction of heavy atoms like bromine into organic molecules can influence their photophysical properties, such as promoting intersystem crossing, which is relevant for applications in organic light-emitting diodes (OLEDs) or as photosensitizers. While no specific studies on This compound exist, the general effects of halogenation are well-known.

Table 2: Predicted Impact of Halogenation on Material Properties

| Property | Effect of Bromine Atom | Potential Application |

| Intersystem Crossing | Enhanced (heavy-atom effect) | Phosphorescent OLEDs, Photodynamic Therapy |

| Refractive Index | Increased | High refractive index polymers for optics |

| Flame Retardancy | Increased | Flame-retardant additives for polymers |

| Solubility/Packing | Modified | Control over morphology in thin films |

Incorporating this molecule into a polymer backbone, either as a monomer or a pendant group, could be a strategy to imbue the resulting material with these properties.

Development of Catalytic Systems Utilizing its Structural Features or as a Ligand Component

The oxygen and nitrogen atoms within This compound possess lone pairs of electrons, making them potential coordination sites for metal ions. It is conceivable that this molecule could serve as a ligand in coordination chemistry. By modifying the nitrile group or adding other functional groups, it could be transformed into a bidentate or tridentate ligand. Such ligands are fundamental components of catalysts used in a wide array of chemical transformations. The electronic-donating methoxy group and the electron-withdrawing (by induction) bromo group would electronically tune the resulting metal complex, potentially influencing its catalytic activity and selectivity. However, no instances of its use as a ligand or in a catalytic system have been reported.

Green Chemistry Perspectives in its Synthesis and Derivatization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. peptide.com For a molecule like this compound, which contains a halogenated aromatic ring and a nitrile group, several green chemistry perspectives can be considered for its synthesis and subsequent derivatization.

Synthesis: The traditional synthesis of aromatic ethers, such as the phenoxy moiety in the target compound, often involves Williamson ether synthesis. This method can be adapted to be more environmentally benign by using phase-transfer catalysis in basic media, which can improve reaction efficiency and reduce the need for harsh solvents. acs.org Alternative greener approaches to ether synthesis include using sustainable catalysts and innovative reaction conditions like sonochemical and microwave-assisted reactions, which are energy-efficient and minimize the use of harmful solvents. alfa-chemistry.com The synthesis of vinyl ethers from biomass-derived ethylene glycol dimethyl ether over solid base catalysts represents a novel and sustainable route that could potentially be adapted for other ether compounds. rsc.org Another green approach involves the use of calcium carbide as a safer alternative to acetylene gas for the vinylation of alcohols under superbasic catalytic conditions. rsc.org

Derivatization: For the derivatization of this compound, green chemistry principles would favor the use of catalytic methods over stoichiometric reagents. For instance, reactions involving the nitrile group could be designed to use catalytic amounts of acids or bases, and solvents could be selected based on their environmental impact, with a preference for water or bio-based solvents. The use of greener solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) are being explored as alternatives to more hazardous solvents in various chemical processes. peptide.com

A key aspect of green chemistry is atom economy. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This would involve minimizing the use of protecting groups and choosing reactions that are inherently more efficient.

Unexplored Reactivity Patterns and Synthetic Challenges for the Compound

The structure of this compound presents several avenues for exploring novel reactivity, as well as inherent synthetic challenges.

Unexplored Reactivity:

Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. While these are standard transformations, the interplay with the other functional groups—the methoxy and the cyanomethyl ether—could lead to interesting and potentially useful reactivity or selectivity.

Benzyne (B1209423) Formation: The ortho-bromoanisole moiety could potentially undergo elimination to form a benzyne intermediate when treated with a strong base like sodium amide in liquid ammonia (B1221849). brainly.comvedantu.comaskfilo.com The subsequent nucleophilic addition to the benzyne could lead to the formation of substituted anisole (B1667542) derivatives, with the regioselectivity being an interesting point of investigation due to the influence of the methoxy and cyanomethyl ether groups. vedantu.comaskfilo.comaskfilo.com

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. The proximity of the ether linkage could influence the reactivity of the nitrile group through electronic or chelation effects.

Synthetic Challenges:

Selective Bromination: Achieving selective mono-bromination at the ortho position to the methoxy group during the synthesis of the precursor, 2-bromo-4-methoxyphenol (B98834), can be challenging. Controlling the reaction conditions to avoid di- or tri-bromination is crucial.

Cleavage of the Ether Bond: The ether bond is generally stable, but under certain harsh reaction conditions intended to modify other parts of the molecule, cleavage could occur, leading to undesired byproducts.

Steric Hindrance: The ortho-bromo group can exert steric hindrance, potentially affecting the reactivity of the adjacent ether linkage or influencing the conformational preferences of the molecule, which could in turn affect its biological activity if used in a medicinal chemistry context. askfilo.com

Emerging Computational Approaches for Predictive Chemistry in this Compound Class

While no specific computational studies on this compound have been identified, emerging computational methods offer powerful tools to predict its properties and reactivity.

Predicting Reactivity and Regioselectivity:

Density Functional Theory (DFT): DFT calculations can be employed to model the electronic structure of the molecule. This can help in predicting the most likely sites for electrophilic or nucleophilic attack. For instance, the regioselectivity of electrophilic aromatic substitution reactions on heterocyclic compounds has been successfully predicted by analyzing calculated NMR shifts and HOMO orbitals. acs.orgsemanticscholar.org

Transition State Theory: For understanding reaction mechanisms, transition state theory computations can be used to evaluate potential energy surfaces and reaction barriers. acs.org This approach can provide detailed insights into the kinetics and thermodynamics of potential reactions, helping to predict the major products.

Fukui Functions: The condensed Fukui function is a conceptual DFT tool used to predict the reactive sites in molecules for electrophilic, nucleophilic, and radical attacks. researchgate.netnih.gov This method has been shown to be effective in predicting the reactive sites of polycyclic aromatic hydrocarbons. researchgate.netnih.gov

Predicting Physicochemical and Biological Properties:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the biological activity or toxicity of compounds based on their chemical structure. alfa-chemistry.com By developing QSAR models for a series of related phenoxyacetonitrile derivatives, it may be possible to predict the potential therapeutic or toxic effects of this compound.

Machine Learning and AI: Modern machine learning and artificial intelligence approaches are increasingly being used to predict chemical properties and reaction outcomes. acs.org These models can be trained on large datasets of known reactions and molecular properties to make predictions for new, unstudied compounds.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Bromo-4-methoxyphenoxy)acetonitrile with high purity?

The synthesis typically involves bromination and etherification steps. Starting with 4-methoxyphenol, bromination at the ortho-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Subsequent reaction with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) facilitates ether bond formation. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is critical to achieve ≥98% purity, as verified by HPLC and NMR .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR (¹H/¹³C): To confirm substitution patterns (e.g., bromine at C2, methoxy at C4) and nitrile functionality.

- X-ray crystallography: For absolute configuration determination. Use SHELXL for refinement, as it is robust for small-molecule structures. Monoclinic systems (e.g., space group P2₁/c) are common for brominated aromatics, with lattice parameters comparable to related compounds (e.g., a ≈ 12.5 Å, b ≈ 8.3 Å) .

- FT-IR: To validate nitrile (C≡N stretch ~2250 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups.

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatiles.

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.

- First aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Yield discrepancies often arise from competing side reactions (e.g., over-bromination or nitrile hydrolysis). Mitigation strategies include:

- Temperature control: Maintain ≤0°C during bromination to suppress di-substitution.

- Solvent optimization: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic displacement efficiency.

- Catalyst screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve etherification kinetics .

Q. What advanced methodologies optimize coupling reactions involving this compound?

For Suzuki-Miyaura couplings (e.g., aryl bromide coupling with boronic acids):

- Catalyst system: Use Pd(PPh₃)₄ with Cs₂CO₃ as a base in THF/H₂O (3:1).

- Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 100°C, 20 min, 85% yield).

- In situ monitoring: Employ LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. How can crystallographic challenges (e.g., twinning or weak diffraction) be addressed?

- Data collection: Use high-intensity synchrotron radiation for weak scatterers like bromine.

- Refinement: Apply SHELXL’s TWIN and BASF commands to model twinned datasets.

- Hydrogen bonding analysis: Leverage Olex2 or Mercury to map interactions stabilizing the crystal lattice (e.g., C≡N⋯H-O contacts) .

Q. What strategies assess the compound’s biological activity in medicinal chemistry studies?

- In vitro assays: Screen against kinase targets (e.g., EGFR) using fluorescence polarization.

- Docking studies: Utilize AutoDock Vina with the compound’s 3D structure (generated via Gaussian 09 at B3LYP/6-31G* level) to predict binding affinity.

- Metabolic stability: Perform hepatic microsome assays (human/rat) with LC-MS/MS quantification .

Q. How can computational modeling predict reactivity in novel synthetic applications?

- DFT calculations: Compute Fukui indices (Gaussian 09) to identify electrophilic/nucleophilic sites. The bromine atom (f⁻ ≈ 0.15) and nitrile group (f⁺ ≈ 0.12) are key reactive centers.

- Molecular dynamics (MD): Simulate solvation effects in acetonitrile/water mixtures using GROMACS to optimize reaction solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.